![molecular formula C10H9NO B2882103 3,4-dihydro-2H-1-benzopyran-4-carbonitrile CAS No. 109543-00-2](/img/structure/B2882103.png)
3,4-dihydro-2H-1-benzopyran-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dihydro-2H-1-benzopyran-4-carbonitrile is a chemical compound with the molecular formula C10H9NO . It is also known by other names such as Chroman, 3,4-Dihydro-2H-1-benzopyran, Benzopyran, and Dihydrobenzopyran .
Molecular Structure Analysis
The molecular structure of 3,4-dihydro-2H-1-benzopyran-4-carbonitrile consists of a benzopyran ring attached to a carbonitrile group . The benzopyran ring is a fused ring system that consists of a benzene ring and a pyran ring .Scientific Research Applications
Organocatalysis
3,4-Dihydropyran-2-ones, also known as enol δ-lactones, are often produced through organocatalysis with N-heterocyclic carbenes (NHCs). This method has been widely used due to its versatility and efficiency .
Pharmaceutical Intermediates
Functionalized benzopyran-3-amines, which can be derived from 3,4-dihydro-2H-1-benzopyran-4-carbonitrile, are widely used in the pharmaceutical industry as building blocks or intermediates in the synthesis of drugs .
Antiproliferative Activity
The biological significance of benzopyran-4-ones as cytotoxic agents against multi-drug resistant cancer cell lines has been explored. The hybrid compounds of benzopyran-4-ones and isoxazoles have shown promising antiproliferative activity against a panel of six cancer cell lines and two normal cell lines .
EGFR Kinase Inhibitory Activity
A series of 3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives was designed and synthesized for their EGFR kinase inhibitory as well as antiproliferative activities against human cancer cell lines .
5-HT Receptor Ligands
3,4-Dihydro-3-amino-2H-1-benzopyran derivatives bearing various substituents on the 5-position have shown high affinity for 5-HT1A and 5-HT7 receptors .
Dopamine β-Monooxygenase Inhibitors
Benzopyran-3-amine intermediates, derived from 3,4-dihydro-2H-1-benzopyran-4-carbonitrile, have been used in the synthesis of drugs acting as inhibitors of dopamine β-monooxygenase .
Mechanism of Action
Target of Action
Similar compounds, such as 3,4-dihydro-3-amino-2h-1-benzopyran derivatives, have shown high affinity for 5-ht 1a and 5-ht 7 receptors .
Mode of Action
It’s worth noting that compounds with similar structures have shown to interact with their targets, leading to changes in cellular activity .
Result of Action
Related compounds have shown to exert effects on cellular activity through their interaction with specific targets .
properties
IUPAC Name |
3,4-dihydro-2H-chromene-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-4,8H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAPCDWXFHBYPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-1-benzopyran-4-carbonitrile | |
CAS RN |
109543-00-2 |
Source
|
Record name | 3,4-dihydro-2H-1-benzopyran-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.